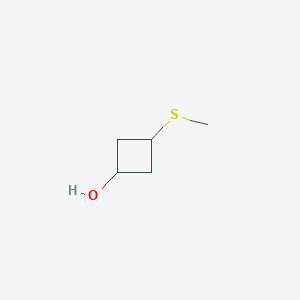

3-(Methylsulfanyl)cyclobutan-1-ol

Description

Overview of Cyclobutane (B1203170) Architectures in Advanced Organic Synthesis and Medicinal Chemistry

Cyclobutane rings, once considered mere curiosities of strained-ring chemistry, are now recognized as powerful tools in modern chemical research. nih.govru.nlbohrium.com Their incorporation into molecular structures can significantly influence a compound's pharmacological profile. nih.gov The unique puckered three-dimensional structure of cyclobutane offers distinct advantages over more conventional, planar aromatic systems. nih.govru.nl

Key contributions of cyclobutane architectures in medicinal chemistry include:

Conformational Restriction: The rigid nature of the cyclobutane ring limits the number of possible conformations a molecule can adopt. nih.govlifechemicals.com This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially increasing potency. nih.gov

Metabolic Stability: The replacement of more metabolically labile groups with a cyclobutane ring can enhance a drug candidate's stability in vivo. ru.nlnih.gov

Improved Physicochemical Properties: The introduction of a cyclobutane moiety can modulate properties such as solubility and lipophilicity, which are critical for drug absorption, distribution, metabolism, and excretion (ADME). acs.org

Bioisosteric Replacement: Cyclobutanes can serve as effective bioisosteres for other chemical groups, most notably phenyl rings. acs.orgdrughunter.comprismbiolab.com This substitution can lead to improved potency, better metabolic stability, and a reduction in undesirable off-target effects. acs.org The three-dimensional character of cyclobutanes offers an escape from the "flatland" of traditional aromatic ring systems in drug discovery. rsc.org

Directing Pharmacophore Groups: The defined geometry of the cyclobutane ring allows for precise spatial orientation of key pharmacophoric elements, facilitating optimal interactions with a target receptor or enzyme. nih.govru.nl

The growing appreciation for these attributes has led to the inclusion of cyclobutane-containing scaffolds in a variety of bioactive small molecules and natural products. bohrium.comresearchgate.net

Strategic Importance of Organosulfur Moieties in Chemical Research

Organosulfur compounds represent a vital class of molecules with widespread applications in medicinal and agricultural chemistry. taylorandfrancis.com The sulfur atom, with its various oxidation states, can be incorporated into a diverse array of functional groups, including thioethers, sulfoxides, sulfones, and sulfonamides. tandfonline.comresearchgate.net Approximately a quarter of all small-molecule pharmaceuticals currently in use are organosulfur compounds. tandfonline.com

The strategic importance of organosulfur moieties, particularly thioethers (sulfides), stems from several key factors:

Broad Biological Activity: Thioether-containing compounds have demonstrated a wide spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. taylorandfrancis.comnih.govresearchgate.net

Modulation of Physicochemical Properties: The inclusion of a sulfur-containing group can significantly influence a molecule's electronic and steric properties, impacting its reactivity and interactions with biological systems. fiveable.me

Metabolic Handles: The thioether group can be a site for metabolic transformations, such as oxidation to the corresponding sulfoxide (B87167) and sulfone. researchgate.netlongdom.orgtaylorandfrancis.com This can be strategically utilized in prodrug design or to modulate the pharmacokinetic profile of a compound. taylorandfrancis.com

Structural Versatility: Sulfur's ability to exist in multiple oxidation states allows for fine-tuning of a molecule's properties. tandfonline.com For instance, the oxidation of a thioether to a sulfoxide or sulfone can alter its polarity and hydrogen bonding capacity. bartleby.com

The presence of sulfur is a hallmark of many essential biomolecules, including the amino acids cysteine and methionine, and is found in numerous life-saving drugs like penicillin and sulfa drugs. wikipedia.orgwikipedia.org

Foundational Research Rationale for 3-(Methylsulfanyl)cyclobutan-1-ol Studies

The rationale for investigating this compound is rooted in the synergistic potential of its constituent parts. The compound features a cyclobutane ring, offering the conformational and metabolic advantages discussed previously, and a methylsulfanyl (thioether) group, which provides a handle for further chemical modification and can contribute to biological activity.

The synthesis of this compound can be approached through methods such as the reaction of cyclobutanone (B123998) with methylthiol. smolecule.com Subsequent chemical reactions, including oxidation of the thioether to a sulfoxide or sulfone, or nucleophilic substitution at the sulfur-adjacent carbon, could provide access to a diverse library of derivatives for biological screening. smolecule.com

The combination of the conformationally restricted cyclobutane scaffold with the versatile organosulfur moiety makes this compound a promising starting point for the discovery of novel chemical entities with potential applications in medicinal chemistry and other areas of chemical research. Further studies are warranted to explore the synthesis of its derivatives and to evaluate their biological properties.

Structure

3D Structure

Properties

IUPAC Name |

3-methylsulfanylcyclobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10OS/c1-7-5-2-4(6)3-5/h4-6H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOFROXSEJKSZDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1CC(C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1935995-41-7 | |

| Record name | 3-(methylsulfanyl)cyclobutan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Pathways and Advanced Methodologies for 3 Methylsulfanyl Cyclobutan 1 Ol

Direct and Indirect Cyclobutanol (B46151) Ring Construction Strategies

The formation of the cyclobutane (B1203170) core, a key structural feature of 3-(methylsulfanyl)cyclobutan-1-ol, can be achieved through several strategic cycloaddition reactions. These methods provide access to the four-membered ring system, which can then be appropriately functionalized.

Formal [3+1]-Cycloaddition Approaches for Cyclobutanol Skeletons

A modern approach for constructing substituted cyclobutanol rings involves a formal [3+1]-cycloaddition. This strategy has been successfully applied to the synthesis of 3-borylated cyclobutanols, which are versatile intermediates for further chemical transformations. rsc.org The reaction utilizes readily available 1,1-diborylalkanes and epihalohydrins or their corresponding epoxy alcohol derivatives. rsc.org This method is significant as it provides access to cyclobutanols with substituents at three of the four positions on the ring. rsc.org Furthermore, the use of enantioenriched epibromohydrins as starting materials allows for the synthesis of enantioenriched cyclobutanols with a high degree of specificity, often exceeding 98%. rsc.org The resulting borylated cyclobutanols contain both a hydroxyl (-OH) and a boronate ester (-Bpin) group, which serve as synthetic handles for subsequent derivatization. rsc.org

Hyperbaric [2+2]-Cycloaddition Methodologies for Cyclobutanol Derivatives

The [2+2]-cycloaddition reaction is a cornerstone in the synthesis of cyclobutane rings. kib.ac.cn Methodologies employing high-pressure conditions, known as hyperbaric reactions, are particularly effective for cycloadditions involving reactants that are unreactive under standard thermal conditions. ru.nl Pressures typically in the range of 10 to 15 kbar can facilitate these transformations. ru.nl

A notable application is the synthesis of cyclobutanol libraries via the hyperbaric [2+2] cycloaddition of sulfonyl allenes with vinyl ethers, such as benzyl (B1604629) vinyl ether. ru.nlresearchgate.net This key step constructs the core cyclobutane structure, which can then be diversified. ru.nl For instance, a library of 3-amino-3-[(arenesulfonyl)methyl]cyclobutanols was synthesized using this high-pressure-mediated pathway. ru.nldntb.gov.ua The reaction between sulfonyl allenes and benzyl vinyl ether likely proceeds through a dipolar mechanism. ru.nl Optimization of reaction conditions, such as temperature, reactant equivalents, and time, is crucial for achieving high yields. ru.nl

Another thermal [2+2]-cycloaddition approach involves the reaction of in situ-generated keteniminium salts with vinyl boronates, providing a one-step synthesis of borylated cyclobutanes. nih.gov Although photochemical [2+2] cycloadditions are more common for creating borylated cyclobutanes, this thermal method offers a practical alternative. nih.gov

Table 1: Synthesis of Cyclobutanes via Hyperbaric [2+2] Cycloaddition

| Entry | Sulfonyl Allene (B1206475) | Vinyl Ether | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 1 | Arenesulfonyl allene 4a | Benzyl vinyl ether (3 equiv) | 15 kbar, 50°C, 19 h | 83% | ru.nl |

| 2 | Arenesulfonyl allene 4b | Benzyl vinyl ether | Optimized high-pressure | 92% | researchgate.net |

Stereocontrolled Introduction of the Methylthio and Hydroxyl Functionalities

Achieving the correct stereochemistry for the methylthio and hydroxyl groups on the cyclobutane ring is critical. This requires the use of diastereoselective and enantioselective synthetic methods to control the spatial arrangement of these substituents.

Diastereoselective and Enantioselective Synthetic Routes to Substituted Cyclobutanols

The synthesis of cyclobutanol derivatives with specific stereochemistry is an active area of research. nih.govrsc.orgrsc.org One powerful strategy involves a sequential enantioselective reduction of a cyclobutanone (B123998) followed by a diastereospecific C–H functionalization. nih.govrsc.org For example, the enantioselective reduction of a ketone can be followed by an iridium-catalyzed C–H silylation to install adjacent stereocenters. nih.govrsc.org The reduction of racemic cyclobutanones can lead to an efficient optical resolution, yielding two diastereomers with high enantiomeric purity. nih.gov

In the context of the hyperbaric [2+2] cycloaddition products, the introduction of amine nucleophiles to the cyclobutane scaffold can proceed with moderate to excellent diastereoselectivity. ru.nlresearchgate.net This addition is often controlled by steric hindrance, leading to the preferential formation of one diastereomer. researchgate.net For example, the conjugate addition of various amines to cyclobutane scaffolds (6a-c) resulted in the formation of cis- and trans-isomers, with the cis-isomer often being the major product due to steric-approach control. researchgate.net

Furthermore, the development of catalyst-controlled regiodivergent reactions allows for the synthesis of different isomers from the same starting materials. For instance, the hydrophosphination of acyl bicyclobutanes can be directed to yield either 1,1,3-functionalized or 1,2,3-trisubstituted cyclobutanes in high diastereomeric ratios by selecting the appropriate copper(I) or copper(II) catalytic system. nih.gov Similarly, sequential photocatalytic strategies, such as a [2+2] photocycloaddition followed by a photoredox-catalyzed dechlorinative C-C bond-forming reaction, can assemble densely functionalized cyclobutanes with high diastereoselectivity. nih.gov

Table 2: Enantioselective Reduction of Cyclobutanones

| Entry | Substrate | Catalyst | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| 1 | 2,2-dimethyl-3,3-diphenylcyclobutanone | (S)-B–Me | 93% | 91% | nih.gov |

| 2 | Dimethylbenzocyclobutenone | (R,R)-Ts-DENEB | 93% | 99% | rsc.org |

Convergent and Divergent Synthesis of this compound and its Analogues

Convergent and divergent synthetic strategies offer efficient pathways to the target molecule and its analogues by either combining complex fragments late in the synthesis or by modifying a common intermediate to produce a variety of related compounds.

A convergent synthesis for the furan-substituted cyclobutanol segment of the marine diterpenoid providencin has been developed, highlighting the construction of highly substituted four-membered rings. jst.go.jpacs.org In a divergent approach, a single optically enriched cyclobutene (B1205218) scaffold can be transformed into a variety of 1,2,3,4-tetra-C-substituted cyclobutane products. nih.gov This was achieved through the enantioselective desymmetrization of a prochiral 1,2-dibromocyclobutene imide using a dual Ir/Ni-catalyzed photoredox cross-coupling, followed by further selective manipulations of the resulting chiral bromocyclobutene. nih.gov

Divergent synthesis has also been employed to create sulfur-containing bridged cyclobutanes. nih.gov By using different Lewis acid catalysts, pyridinium (B92312) 1,4-zwitterionic thiolates can undergo either a formal (5+3) or (3+3) cycloaddition with bicyclobutanes to generate structurally distinct sulfur-containing heterocyclic systems. nih.gov

Strategies for Derivatization and Further Functionalization of this compound

The synthetic utility of this compound and its analogues is enhanced by the potential for further chemical modification of their functional groups. The cyclobutanol intermediates produced from various synthetic strategies often possess multiple "handles" for derivatization.

For example, the 3-borylated cyclobutanols synthesized via [3+1]-cycloaddition are particularly useful due to the presence of both the hydroxyl and the boronate ester groups, which can be selectively functionalized. rsc.org Similarly, the products from the hyperbaric [2+2] cycloaddition possess two points of diversification. ru.nlresearchgate.net The initial cycloadducts can be derivatized through the incorporation of different substituents, such as various amines. ru.nl The resulting cyclobutanol fragments can then be further extended through subsequent reactions. ru.nlresearchgate.net

The cyclobutanols and benzocyclobutenols synthesized via enantioselective reduction and C-H functionalization can undergo further transformations, including regioselective ring-expansion and ring-opening reactions. rsc.orgrsc.org This highlights the versatility of the cyclobutanol core as a building block for more complex molecules. rsc.org

Chemical Reactivity and Transformation Studies of 3 Methylsulfanyl Cyclobutan 1 Ol

Mechanistic Investigations of Hydroxyl Group Reactivity in Cyclobutanols

The hydroxyl group in cyclobutanol (B46151) derivatives, including 3-(methylsulfanyl)cyclobutan-1-ol, is a key functional handle for a range of chemical transformations. Its reactivity is influenced by the inherent strain of the cyclobutane (B1203170) ring and the nature of other substituents.

The reactivity of alcohols is generally dictated by the stability of the intermediates formed upon reaction. For instance, in reactions proceeding through a carbocation intermediate, the order of reactivity is typically tertiary > secondary > primary alcohols. This is due to the stabilizing effect of alkyl groups on the carbocation. The reaction of alcohols with hydrogen halides to form alkyl halides, for example, is acid-catalyzed. The acid protonates the hydroxyl group, converting it into a good leaving group (water) and facilitating the formation of a carbocation, which is then attacked by the halide nucleophile. libretexts.org

The hydroxyl group can also be activated by converting it into a better leaving group, such as a tosylate or mesylate, which can then be displaced by a variety of nucleophiles in SN2 reactions. This approach is fundamental in synthetic organic chemistry for introducing new functional groups.

In the context of cyclobutanol itself, it can be synthesized by the reduction of cyclobutanone (B123998) using metal hydrides. Conversely, the oxidation of cyclobutanol provides a route to cyclobutanone. wikipedia.org The position of the hydroxyl group can significantly impact the electrochemical reactivity and product selectivity in oxidation reactions, as demonstrated in studies on butanediols. khanacademy.org

Chemical Transformations of the Methylthio Moiety

The methylthio group in this compound offers another site for chemical modification, primarily through reactions centered on the sulfur atom.

Oxidative Processes of the Thioether Functionality

The sulfur atom in a thioether is readily oxidized to form a sulfoxide (B87167) and subsequently a sulfone. This transformation significantly alters the electronic properties and reactivity of the molecule. Common oxidizing agents for this purpose include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (m-CPBA). acs.orgmasterorganicchemistry.com The oxidation of thioethers to sulfoxides is generally faster than the subsequent oxidation of sulfoxides to sulfones. acs.org

The mechanism of thioether oxidation by hydroxyl radicals has been shown to be influenced by the presence of molecular oxygen. acs.org In biological systems, the oxidation of methionine to methionine sulfoxide is a significant post-translational modification. nih.gov The kinetics of thioether oxidation are sensitive to the electronic nature of the substituents on the thioether. acs.org

The oxidation of the methylthio group in this compound would yield the corresponding 3-(methylsulfinyl)cyclobutan-1-ol and 3-(methylsulfonyl)cyclobutan-1-ol, which are key intermediates for further transformations, such as the Pummerer rearrangement and ring expansion reactions.

Table 1: Oxidation Products of this compound

| Starting Material | Oxidizing Agent | Major Product |

| This compound | m-CPBA (1 equiv.) | 3-(Methylsulfinyl)cyclobutan-1-ol |

| This compound | m-CPBA (2 equiv.) or H₂O₂ | 3-(Methylsulfonyl)cyclobutan-1-ol |

Nucleophilic Displacement and Other Sulfur-Centered Reactions

The methylthio group itself is not typically a good leaving group for direct nucleophilic substitution. However, upon oxidation to the corresponding sulfoxide or sulfone, the reactivity changes dramatically. The sulfoxide can undergo the Pummerer rearrangement in the presence of an acid anhydride (B1165640) (like acetic anhydride) to form an α-acyloxy thioether. chem-station.comwikipedia.orgtcichemicals.com This reaction proceeds through a thionium (B1214772) ion intermediate, which is then trapped by a nucleophile. nih.gov

In certain contexts, the methylthio group or its oxidized derivatives can be displaced. Studies on other systems have shown that the methylthio group can be displaced by nucleophiles like glutathione, particularly after oxidation to the sulfoxide or sulfone. researchgate.net The nucleophilicity of sulfur compounds is generally greater than that of their oxygen analogues, making them reactive towards electrophiles. acs.orgnih.gov

Ring Expansion and Skeletal Rearrangement Dynamics in Cyclobutanol Frameworks

The strained four-membered ring of cyclobutanol derivatives is prone to ring expansion and skeletal rearrangements, often driven by the relief of ring strain. These transformations can lead to the formation of five- or six-membered rings, which are thermodynamically more stable.

Ring-opening reactions of tertiary cyclobutanols can be a powerful method for synthesizing γ-substituted ketones through C-C bond cleavage. magtech.com.cn These reactions can be mediated by transition metals or proceed through radical intermediates. magtech.com.cn Oxidative ring expansion of cyclobutanols has been used to synthesize functionalized 1,2-dioxanes. nih.govacs.org

Acid-Catalyzed Ring Expansions of Related Methylsulfinyl/Methylthio Cyclobutanols

Acid-catalyzed ring expansion of cyclobutanols bearing a sulfur-containing substituent at the 3-position can lead to the formation of cyclopentanone (B42830) derivatives. The reaction is thought to proceed through a carbocation intermediate generated by the protonation of the hydroxyl group and subsequent loss of water. The presence of a methylsulfinyl or methylthio group can influence the course of this rearrangement.

For example, the base-promoted ring-opening of 3-phenylsulfonyl-3-trimethylsilylcyclobutanols has been shown to produce β-methylene ketones. oup.com This reaction involves the formation of a carbanion which then undergoes rearrangement. While this specific example is base-promoted, it highlights the propensity of substituted cyclobutanols to undergo ring-opening reactions.

The Pummerer rearrangement of β-hydroxy sulfoxides can also lead to rearranged products. acs.org In the case of 3-(methylsulfinyl)cyclobutan-1-ol, acid treatment could potentially lead to the formation of a thionium ion intermediate, which could then participate in a ring expansion process.

Novel Carbon-Sulfur Bond Forming Reactions Utilizing Cyclobutanol Derivatives

Recent research has demonstrated that cyclobutanol derivatives can be valuable precursors for the synthesis of sulfur-containing heterocycles through novel carbon-sulfur bond-forming reactions.

A notable example is the metal-free synthesis of substituted thiophenes from tertiary cyclobutanols and elemental sulfur. chem-station.comacs.org This reaction proceeds via a ring-expansion mechanism involving carbon-carbon bond cleavage and the formation of new carbon-sulfur bonds. The reaction demonstrates good functional group tolerance and provides an efficient route to a variety of thiophene (B33073) derivatives. chem-station.comacs.org The proposed mechanism involves the initial reaction of the cyclobutanol with sulfur, followed by a series of rearrangements and aromatization to furnish the thiophene ring.

Table 2: Synthesis of Thiophenes from Cyclobutanol Derivatives

| Cyclobutanol Derivative | Sulfur Source | Catalyst | Product | Reference |

| Tertiary Cyclobutanols | Elemental Sulfur (S₈) | None (Metal-free) | Substituted Thiophenes | chem-station.comacs.org |

Furthermore, manganese-catalyzed C-S bond formation through the C-C bond cleavage of cyclobutanols has been reported as a method to prepare alkyl thioethers. wikipedia.org This transformation highlights the utility of the strained cyclobutanol ring as a synthon for generating radical intermediates that can be trapped by sulfur-based nucleophiles.

Spectroscopic and Computational Elucidation of 3 Methylsulfanyl Cyclobutan 1 Ol Structure and Conformation

Advanced Spectroscopic Characterization Techniques

The molecular formula of 3-(methylsulfanyl)cyclobutan-1-ol is C5H10OS. smolecule.com The primary spectroscopic techniques for its characterization would include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex due to the stereochemistry of the cyclobutane (B1203170) ring. It would show distinct signals for the protons on the carbon bearing the hydroxyl group, the protons on the carbon with the methylsulfanyl group, and the methylene (B1212753) protons of the cyclobutane ring. The chemical shifts and coupling constants of these protons would provide valuable information about their chemical environment and spatial relationships.

¹³C NMR Spectroscopy: The carbon NMR spectrum would display five distinct signals corresponding to the five carbon atoms in the molecule. The chemical shifts would be indicative of the type of carbon atom (e.g., alcohol-bearing, sulfide-bearing, or methylene).

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹, which is typical for the O-H stretching vibration of the hydroxyl group. A sharp absorption around 2950-2850 cm⁻¹ would correspond to the C-H stretching of the cyclobutane ring and the methyl group. The C-S stretching vibration is expected to appear in the fingerprint region, typically between 600 and 800 cm⁻¹.

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound, which is 118.19 g/mol . smolecule.com High-resolution mass spectrometry (HRMS) would provide the exact mass, further confirming the elemental composition. Fragmentation patterns observed in the mass spectrum would offer additional structural clues.

A hypothetical summary of the expected spectroscopic data is presented in the table below.

| Spectroscopic Data | Expected Observations |

| ¹H NMR | Complex multiplets for ring protons, singlet for SCH₃ protons, broad singlet for OH proton |

| ¹³C NMR | Signals for C-OH, C-S, ring CH₂, and SCH₃ carbons |

| IR (cm⁻¹) | ~3400 (O-H stretch, broad), ~2950 (C-H stretch), ~1450 (CH₂ bend), ~700 (C-S stretch) |

| MS (m/z) | 118 (M⁺), other fragments corresponding to loss of H₂O, CH₃S, etc. |

Conformational Analysis of the this compound Ring System

The cyclobutane ring is not planar and exists in a puckered conformation to relieve ring strain. This puckering leads to two primary conformations: the puckered (or bent) and the planar transition state. For substituted cyclobutanes like this compound, the substituents can adopt either axial or equatorial positions in the puckered conformation.

The conformational preference is determined by the steric interactions between the substituents. In general, larger substituents prefer to occupy the equatorial position to minimize steric hindrance. In the case of this compound, both the hydroxyl and the methylsulfanyl groups are relatively bulky. The interplay between the steric demands of these two groups and their potential for intramolecular interactions, such as hydrogen bonding between the hydroxyl group and the sulfur atom, would dictate the most stable conformation.

The two possible puckered conformations for a 1,3-disubstituted cyclobutane would lead to different spatial arrangements of the substituents, which can be studied using computational methods and advanced NMR techniques like Nuclear Overhauser Effect (NOE) spectroscopy.

Stereochemical Assignments and Isomerism Studies

Due to the presence of two stereocenters on the cyclobutane ring (at C1 and C3), this compound can exist as different stereoisomers. Specifically, it can exist as cis and trans isomers.

Cis Isomer: The hydroxyl and methylsulfanyl groups are on the same side of the cyclobutane ring.

Trans Isomer: The hydroxyl and methylsulfanyl groups are on opposite sides of the ring.

Each of these geometric isomers can also exist as a pair of enantiomers, as they are chiral. For instance, the CAS number 2059911-31-6 corresponds to a specific stereoisomer, (1S,3s)-3-(methylsulfanyl)cyclobutan-1-ol, indicating a defined stereochemistry at the two chiral centers. bldpharm.com The "s" designation in this context likely refers to the cis/trans relationship, suggesting a specific spatial arrangement of the substituents.

The separation and characterization of these isomers are crucial as they can have different physical, chemical, and biological properties. Chiral chromatography and specific synthetic routes are often employed to obtain stereochemically pure isomers.

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the molecular geometry, conformational energies, and electronic properties of molecules like this compound.

These computational methods can be used to:

Optimize the geometry of the different possible conformations of the cis and trans isomers to determine the most stable structures.

Calculate the relative energies of these conformations to predict the most abundant species at a given temperature.

Simulate spectroscopic data , such as NMR chemical shifts and IR vibrational frequencies, which can then be compared with experimental data to confirm the structural assignments.

Analyze the electronic structure , including the distribution of electron density and the nature of the frontier molecular orbitals (HOMO and LUMO), which provides insights into the reactivity of the molecule.

Advanced Applications and Future Research Directions of 3 Methylsulfanyl Cyclobutan 1 Ol Derivatives

Integration into Complex Molecular Architectures as Building Blocks

Derivatives of 3-(methylsulfanyl)cyclobutan-1-ol serve as valuable building blocks in the synthesis of complex molecular architectures. The cyclobutane (B1203170) motif, while historically underutilized compared to other cyclic systems, offers distinct three-dimensional arrangements that are increasingly sought after in medicinal chemistry and natural product synthesis. nih.govnih.gov The development of methods to create structurally complex cyclobutane building blocks that can be easily diversified is a significant goal that could drive innovation in these fields. nih.govnih.gov

The presence of both a hydroxyl and a methylsulfanyl group on the cyclobutane ring of the parent compound provides orthogonal handles for a variety of chemical transformations. This dual functionality allows for sequential and selective reactions, enabling the construction of densely functionalized and stereochemically complex molecules. For instance, the hydroxyl group can be used for esterification, etherification, or as a directing group for further reactions on the cyclobutane core. Simultaneously, the methylsulfanyl group can be oxidized to a sulfoxide (B87167) or sulfone, or it can participate in various coupling reactions, further expanding the synthetic possibilities.

Contributions to Methodological Advancements in Organic Synthesis

The study of this compound and its derivatives has contributed to the advancement of synthetic methodologies in organic chemistry. The synthesis of the cyclobutane ring itself has been a subject of extensive research, with methods such as photochemical [2+2] cycloadditions and thermal cyclizations being prominent. smolecule.com Recent progress in visible-light organophotocatalysis has facilitated the synthesis of highly functionalized cyclobutanes under mild conditions. smolecule.com

The unique reactivity of the strained cyclobutane ring often leads to interesting and synthetically useful transformations. researchgate.net Ring-opening and ring-expansion reactions of cyclobutane derivatives can provide access to other cyclic and acyclic structures that may be challenging to synthesize through other routes. acs.org For example, the release of ring strain can be a powerful driving force for reactions, enabling the formation of five- or six-membered rings. acs.org

Furthermore, the development of synthetic routes to enantiomerically pure cyclobutane derivatives has become increasingly important. acs.org Chiral cyclobutane building blocks are highly valuable in asymmetric synthesis, allowing for the construction of enantiomerically pure complex molecules. acs.org Methodologies that provide stereoselective access to substituted cyclobutanes, including those with the functional groups present in this compound, are of significant interest to the synthetic community. researchgate.net The exploration of new catalytic systems and reaction conditions for the synthesis and transformation of these compounds continues to be an active area of research. researchgate.net

Exploration as Rigid Scaffolds in Molecular Design

The cyclobutane ring, including that in this compound derivatives, is increasingly being explored as a rigid scaffold in molecular design, particularly in the field of medicinal chemistry. nih.govnih.gov The well-defined three-dimensional structure of the cyclobutane core provides a fixed framework upon which functional groups can be precisely positioned. nih.gov This rigidity can be advantageous in drug design, as it reduces the conformational flexibility of a molecule, potentially leading to higher binding affinity and selectivity for a biological target. lifechemicals.comnih.gov

Unlike more flexible aliphatic chains, the puckered nature of the cyclobutane ring presents substituents in distinct spatial orientations. nih.gov This allows for the creation of molecules with specific shapes and vectoral properties, which is crucial for interacting with the complex three-dimensional surfaces of proteins and other biological macromolecules. nih.gov The concept of "privileged structures," which are molecular frameworks that can bind to multiple biological targets, has highlighted the importance of rigid scaffolds in drug discovery. unife.it

The use of cyclobutane derivatives as bioisosteric replacements for other chemical groups is also a growing area of interest. nih.gov For example, a cyclobutane ring can mimic the spatial arrangement of a phenyl ring but with different physicochemical properties, which can be beneficial for optimizing the pharmacokinetic profile of a drug candidate. nih.gov The development of diverse libraries of cyclobutane-based fragments for use in fragment-based drug discovery (FBDD) is a testament to the growing appreciation of this scaffold. nih.gov

| Feature | Description | Reference |

| Rigidity | The fixed conformation of the cyclobutane ring reduces molecular flexibility, which can enhance binding affinity and selectivity. | lifechemicals.comnih.gov |

| 3D Structure | The puckered nature of the ring presents substituents in defined spatial orientations, allowing for precise molecular design. | nih.govnih.gov |

| Bioisosterism | Cyclobutane rings can serve as non-aromatic replacements for phenyl groups, offering different physicochemical properties. | nih.gov |

| Scaffold for FBDD | Diverse libraries of cyclobutane fragments are being developed for fragment-based drug discovery. | nih.gov |

Potential in Materials Science and Chemical Process Development

Beyond the realm of pharmaceuticals, derivatives of this compound hold potential in materials science and chemical process development. The unique properties of the cyclobutane ring can be harnessed to create novel polymers and materials with interesting characteristics. For instance, the inherent strain in the cyclobutane ring can be utilized to develop stress-responsive polymers that change their properties in response to mechanical force. lifechemicals.com

In supramolecular chemistry, cyclobutane derivatives can serve as components of larger, self-assembling systems. lifechemicals.com The defined geometry and potential for functionalization make them attractive building blocks for the construction of complex, ordered architectures such as molecular cages and frameworks. sciencedaily.comscitechdaily.com These structures could have applications in areas such as catalysis, molecular recognition, and nanoscale electronics.

In the context of chemical process development, the use of this compound and its derivatives as intermediates can lead to more efficient and sustainable synthetic routes. The development of scalable and cost-effective methods for the synthesis of these compounds is crucial for their broader application in industry. As new catalytic methods and reaction technologies emerge, the accessibility and utility of these versatile building blocks are expected to increase, paving the way for their integration into a wider range of chemical processes and products.

Q & A

Q. What are the optimal synthetic strategies for 3-(Methylsulfanyl)cyclobutan-1-ol?

The synthesis of cyclobutane derivatives typically involves cyclization reactions followed by functional group modifications. For example, intermediates like cyclobutanone can undergo nucleophilic substitution with methylsulfanyl groups under controlled conditions. Sodium borohydride or other reducing agents may be used to stabilize intermediates, while solvents such as ethanol and temperatures between 0–25°C are critical for yield optimization .

Q. How can the stereochemistry of this compound be resolved experimentally?

X-ray crystallography is the gold standard for determining absolute stereochemistry, as demonstrated in cyclobutane derivatives like 3-[(6-chloro-9H-purin-9-yl)methyl]cyclobutan-1-ol. For diastereomeric mixtures, chiral chromatography or NMR-based nuclear Overhauser effect (NOE) experiments can distinguish stereoisomers .

Q. Which analytical techniques are recommended for characterizing this compound’s purity and structure?

High-resolution mass spectrometry (HRMS) confirms molecular weight, while H/C NMR identifies functional groups and spatial arrangements. Infrared (IR) spectroscopy verifies hydroxyl and methylsulfanyl groups. Purity is assessed via HPLC with UV detection .

Q. What safety protocols are essential when handling this compound?

Use fume hoods, nitrile gloves, and eye protection. Avoid inhalation or skin contact due to potential respiratory or dermal irritation. Store in airtight containers at 2–8°C, and dispose of waste via approved hazardous chemical protocols .

Advanced Research Questions

Q. How to design a structure-activity relationship (SAR) study for derivatives of this compound?

Systematically vary substituents (e.g., replacing methylsulfanyl with fluorophenyl or aminomethyl groups) and evaluate biological activity changes. Use computational docking to predict binding affinities to targets like enzymes or receptors. Validate hypotheses with in vitro assays (e.g., enzyme inhibition) and correlate with steric/electronic properties derived from DFT calculations .

Q. What strategies resolve contradictions in reported biological activity data for cyclobutane derivatives?

Replicate experiments under standardized conditions (pH, temperature, solvent). Cross-validate using orthogonal assays (e.g., fluorescence polarization vs. surface plasmon resonance). Analyze batch-to-batch purity variations via LC-MS and control for stereochemical inconsistencies .

Q. How does the methylsulfanyl group influence metabolic stability in vivo?

The methylsulfanyl moiety may enhance lipophilicity, affecting absorption and blood-brain barrier penetration. Conduct pharmacokinetic studies in rodent models to assess half-life, clearance, and metabolite formation via LC-MS/MS. Compare with analogs lacking the sulfanyl group to isolate its contribution .

Q. What mechanistic insights can be gained from studying oxidation/reduction reactions of this compound?

Oxidation with KMnO or CrO may yield sulfoxide or sulfone derivatives, altering electronic properties. Reduction with LiAlH could cleave the cyclobutane ring. Monitor reaction pathways using in situ IR or F NMR (if fluorinated analogs are used) to track intermediate formation .

Q. How to address stereochemical complexities in multi-step syntheses of functionalized cyclobutanes?

Employ asymmetric catalysis (e.g., chiral Lewis acids) during cyclization. Use diastereoselective crystallization or kinetic resolution. For example, in 3-amino-1-(hydroxymethyl)cyclobutan-1-ol, stereocontrol is achieved via chiral auxiliaries or enzymatic resolution .

Q. What computational methods predict the collision cross-section (CCS) of this compound for ion mobility spectrometry?

Density functional theory (DFT) optimizes 3D conformers, and trajectory-based algorithms (e.g., MOBCAL) calculate CCS values. Validate predictions against experimental ion mobility data to refine force fields and improve accuracy for structural elucidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.